α2-Adrenoceptor Binding Affinity: 4-OH-Guanabenz vs. Guanabenz and Clonidine
In competitive radioligand displacement assays using [3H]clonidine on rat cerebral cortical membranes, 4-hydroxy guanabenz (p-hydroxyguanabenz) displayed a Ki of 14.0 nM, compared to 0.96 nM for the parent drug guanabenz and 1.97 nM for clonidine [1]. This represents an approximately 14.6-fold lower affinity than guanabenz and a 7.1-fold lower affinity than clonidine. The reduced binding affinity is consistent with the metabolite's attenuated central hypotensive activity and informs dosing considerations for in vivo metabolic studies.
| Evidence Dimension | Binding affinity (Ki) at α2-adrenoceptors |
|---|---|
| Target Compound Data | Ki = 14.0 nM (4-OH-Guanabenz) |
| Comparator Or Baseline | Guanabenz Ki = 0.96 nM; Clonidine Ki = 1.97 nM |
| Quantified Difference | 14.6-fold lower affinity vs. guanabenz; 7.1-fold lower vs. clonidine |
| Conditions | Rat cerebral cortex membranes, [3H]clonidine displacement assay |
Why This Matters
This affinity difference confirms that 4-OH-Guanabenz cannot be used as a direct substitute for guanabenz or clonidine in receptor occupancy studies without significant potency adjustment.
- [1] Fluck ER, Homon CA, Knowles JA, Ruelius HW. Differential binding of guanabenz and its metabolites to cerebral α2-receptors: The basis for a radioligand assay specific for the drug. Drug Dev Res. 1983;3(1):91-97. doi:10.1002/ddr.430030111 View Source
